Methyl 5-amino-4-isopropoxy-2-(trifluoromethyl)benzoate
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Overview
Description
Methyl 5-amino-4-isopropoxy-2-(trifluoromethyl)benzoate is an organic compound with a complex structure that includes an amino group, an isopropoxy group, and a trifluoromethyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-isopropoxy-2-(trifluoromethyl)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 5-amino-4-isopropoxy-2-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The choice of solvents, catalysts, and purification techniques are optimized to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-isopropoxy-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzoates, while reduction of the ester group may produce alcohols.
Scientific Research Applications
Methyl 5-amino-4-isopropoxy-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 5-amino-4-isopropoxy-2-(trifluoromethyl)benzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with proteins, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-fluoro-4-isopropoxy-2-(trifluoromethyl)benzoate
- Methyl 5-isopropoxy-2-(trifluoromethyl)benzoate
- Methyl 2-amino-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 5-amino-4-isopropoxy-2-(trifluoromethyl)benzoate is unique due to the presence of both an amino group and an isopropoxy group on the benzoate core, which can lead to distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H14F3NO3 |
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Molecular Weight |
277.24 g/mol |
IUPAC Name |
methyl 5-amino-4-propan-2-yloxy-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H14F3NO3/c1-6(2)19-10-5-8(12(13,14)15)7(4-9(10)16)11(17)18-3/h4-6H,16H2,1-3H3 |
InChI Key |
RFSSLRCGZYNUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)C(F)(F)F)C(=O)OC)N |
Origin of Product |
United States |
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